Sudan IV
Overview
Description
Scarlet red, also known as 1-[(2-methyl-4-[(2-methylphenyl)azo]phenyl)azo]-2-naphthalenol, is a synthetic azo dye with the molecular formula C24H20N4O. It is widely used in various industries, particularly in textile dyeing, due to its vibrant red color. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties .
Mechanism of Action
Target of Action
Sudan IV, also known as Scarlet Red, is primarily used for the staining of lipids, triglycerides, and lipoproteins on frozen paraffin sections . The primary targets of this compound are lipid-rich areas within biological samples .
Mode of Action
The mechanism of action of this compound involves its high solubility in lipids, which allows it to selectively stain lipid-rich areas within biological samples . When applied to a sample, this compound intercalates into lipid structures due to its lipophilic nature, absorbing at specific wavelengths that produce its red coloration visible under light .
Pharmacokinetics
Given its lipophilic nature and its use as a dye, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties are influenced by its lipid solubility . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the staining of lipid-rich areas within biological samples . This allows for the visualization of lipids, triglycerides, and lipoproteins in these samples . It’s important to note that this compound has been classified as a category 3 carcinogen by the international agency for research on cancer , indicating that it may have harmful effects over a long period of time.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the dye’s solubility in lipids suggests that its action may be influenced by the lipid content of the environment . Additionally, the dye’s absorption at specific wavelengths indicates that light conditions may also influence its action . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sudan IV has been shown to interact with lecithin liposomes and live Escherichia coli (E. coli) cells . The binding of this compound to these entities follows the Langmuir adsorption isotherm . This suggests that this compound can interact with biomolecules such as lipids in the cell membrane.
Cellular Effects
The cellular effects of this compound are primarily related to its lipophilic nature. It has been shown to cause significant perturbations to the DNA helical conformation and structure . This suggests that this compound can interact with cellular components and potentially influence cell function.
Molecular Mechanism
It is known that this compound is a fat-soluble dye that can partition into the highly apolar fat without the solvent solubilizing the fat to be stained . This suggests that this compound may exert its effects at the molecular level by interacting with lipid molecules and potentially influencing their function.
Temporal Effects in Laboratory Settings
It has been shown that the amount of this compound adsorbed on soil increases with the increasing concentration of Sudan dyes in aqueous solution . This suggests that the effects of this compound may change over time in certain conditions.
Dosage Effects in Animal Models
In animal models, ingestion of this compound-adulterated palm oil has been shown to impair hepato-renal functions and induce the overexpression of pro-inflammatory cytokines . This suggests that the effects of this compound can vary with different dosages and can have toxic or adverse effects at high doses.
Transport and Distribution
This compound, being a lipophilic compound, is likely to be transported and distributed within cells and tissues via lipid-associated mechanisms. It is known to stain lipids, triglycerides, and lipoproteins, suggesting that it may localize to areas of the cell where these molecules are abundant .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its lipophilic nature. As a lipid-staining dye, this compound is expected to localize to lipid-rich areas of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Scarlet red is typically synthesized through a coupling reaction involving diazonium salts and aromatic compounds. The process begins with the diazotization of aniline in the presence of sodium nitrite and hydrochloric acid to form benzene diazonium chloride. This intermediate then reacts with 2-naphthol under alkaline conditions to produce scarlet red .
Industrial Production Methods: In industrial settings, the production of scarlet red involves large-scale coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
- Dissolving aniline in a mixture of concentrated hydrochloric acid and water.
- Cooling the solution in an ice bath and adding sodium nitrite solution dropwise.
- Preparing a solution of 2-naphthol in sodium hydroxide and cooling it.
- Mixing the two solutions slowly with constant stirring to maintain the temperature below 10°C.
- Filtering, washing, and drying the resulting scarlet red dye .
Chemical Reactions Analysis
Types of Reactions: Scarlet red undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scarlet red has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in histological staining to highlight cell structures.
Medicine: Investigated for its potential use in wound healing and as an antimicrobial agent.
Industry: Widely used in textile dyeing, leather coloring, and as a colorant in plastics
Comparison with Similar Compounds
Sudan IV: Another azo dye with similar chromophoric properties.
Oil Red O: Used for staining lipids in biological samples.
Congo Red: Used in histology for staining amyloid proteins.
Uniqueness: Scarlet red is unique due to its specific molecular structure, which provides distinct chromophoric properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGMCJBQGBLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041743 | |
Record name | C.I. Solvent Red 24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |
Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Scarlet red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10658 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
85-83-6 | |
Record name | Solvent Red 24 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scarlet red [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan IV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sudan IV?
A1: this compound has a molecular formula of C24H20N4O and a molecular weight of 380.43 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound displays characteristic UV-Vis absorption peaks. In non-polar solvents like ligroin, the peak is observed around 513 nm, while in polar solvents like acetonitrile, a slight red shift is observed []. This shift is attributed to the destruction of intramolecular hydrogen bonds in polar solvents, enhancing the pi-electron delocalization [].
Q3: How does this compound interact with silicone hydrogel lenses?
A4: this compound stains the hydrophobic domains present on the surface and within silicone hydrogel lenses []. The degree of staining varies depending on the lens type and pre-treatment conditions. In-vitro wear significantly reduces staining, suggesting protein and lipid deposition on the lens, which can be altered by multipurpose solutions [].
Q4: How does this compound interact with biological systems?
A5: this compound exhibits a strong affinity for lipids and is widely used as a stain to visualize hydrophobic structures in biological samples, such as microencapsulated insecticides [], lipids in liver tissues [], and plant tissues for suberin and waxes [].
Q5: What is the effect of this compound on enzymatic activity?
A7: Research indicates that this compound binds to the enzyme catalase through hydrophobic interactions, inducing conformational changes and slight inhibition of its activity []. This interaction may have implications for the body's antioxidant defense system.
Q6: What are the known toxicological concerns associated with this compound?
A8: this compound, along with Sudan I and Sudan III, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) [, ]. Studies have shown that this compound can induce oxidative stress and DNA damage in human liver cells (HepG2) []. The depletion of glutathione levels further exacerbates this damage [].
Q7: Are there any impurities in commercial this compound that contribute to its toxicity?
A9: Yes, studies show that the mutagenic activity observed in commercial Sudan III and Scarlet Red samples is primarily due to impurities, notably p-aminoazobenzene and o-aminoazotoluene, rather than the purified dyes themselves [].
Q8: What analytical methods are used to detect this compound?
A10: Several methods are employed for this compound detection and quantification. These include:* High-Performance Liquid Chromatography (HPLC) [, ]: Offers high sensitivity and accuracy for quantifying this compound in various matrices like food and water samples.* Thin Layer Chromatography (TLC) [, ]: A simple and rapid method for qualitative detection of this compound, commonly used to screen for its presence in food samples.* Flow Injection Chemiluminescence []: A highly sensitive method that relies on this compound enhancing the chemiluminescence of the luminol/dissolved oxygen reaction, allowing detection at very low concentrations.* Spectrophotometry []: Utilizes the characteristic UV-Vis absorption properties of this compound for quantification. This method is often coupled with pre-concentration techniques like cloud point extraction for improved sensitivity [].
Q9: How is this compound used in research?
A11: Besides its use as a histological stain, this compound finds applications in various research areas, including:* Investigating hydrophobic interactions in biological systems: Its affinity for lipids makes it useful for studying lipid-protein interactions and membrane dynamics.* Developing sensors for environmental pollutants: Nanomaterial-based electrochemical sensors utilizing this compound have shown promise in detecting contaminants in food and environmental samples []. * Studying plant physiology: this compound helps visualize and analyze the distribution of hydrophobic compounds like suberin and waxes in plant tissues, offering insights into their role in drought tolerance and water transport [].
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